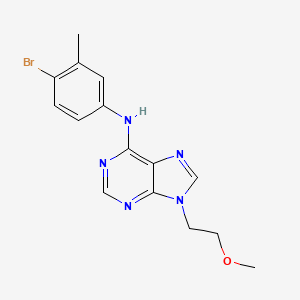![molecular formula C22H25N7O B6468465 4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile CAS No. 2640979-02-6](/img/structure/B6468465.png)
4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile is a compound of significant interest due to its unique chemical structure and potential applications in various scientific fields. It features a combination of purine and benzonitrile moieties, which may confer distinct biochemical properties and reactivity patterns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions : Synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. It often requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product. For instance, the integration of the purine ring system with the benzonitrile group may involve nucleophilic substitution or palladium-catalyzed coupling reactions. Industrial Production Methods : Industrial synthesis might scale up these lab procedures, optimizing for yield and cost-effectiveness. Techniques such as continuous flow synthesis or the use of more efficient catalysts might be employed to produce the compound at larger scales.
Analyse Chemischer Reaktionen
Types of Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The nitrile group, in particular, might be reactive toward nucleophiles, while the methoxyethyl group could participate in eliminations. Common Reagents and Conditions : Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and bases or acids for substitution reactions. Conditions vary widely depending on the specific transformation, but typically involve controlled temperatures and inert atmospheres. Major Products : Reactions involving this compound can lead to a variety of products, depending on the reagents and conditions. For example, oxidation might convert a methoxy group to a carbonyl group, while nucleophilic attack on the nitrile could yield amides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry : In chemistry, the compound can be used as a building block for more complex molecules, potentially serving as a precursor in the synthesis of pharmaceuticals or biologically active compounds. Biology : The structural motifs within the compound might mimic those found in naturally occurring biomolecules, making it a candidate for studying biochemical pathways or serving as a ligand in receptor binding studies. Medicine : In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly if they exhibit bioactivity related to the purine or benzonitrile groups. Industry : In industrial contexts, the compound might be used in the production of specialized materials or as an intermediate in the manufacture of fine chemicals.
Wirkmechanismus
The mechanism of action of 4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile would depend largely on its interaction with biological targets. The purine moiety suggests potential activity in nucleotide or receptor-related pathways, possibly acting as an inhibitor or activator of specific enzymes. The exact pathways and molecular targets would require empirical study to elucidate fully.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds : This compound can be compared to other molecules with similar structural features, such as those containing purine or benzonitrile groups. What sets it apart is its unique combination of these functional groups, which could confer distinctive properties in terms of binding affinity, reactivity, and biological activity. List of Similar Compounds :
4-{2-[(2-Hydroxyethyl)amino]-4-methylphenyl}benzonitrile
9-(2-Methoxyethyl)-9H-purin-6-amine
Octahydro-1H-pyrrolo[3,4-c]pyrrole-2-carbaldehyde
Eigenschaften
IUPAC Name |
4-[[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-30-7-6-28-15-26-20-21(28)24-14-25-22(20)29-12-18-10-27(11-19(18)13-29)9-17-4-2-16(8-23)3-5-17/h2-5,14-15,18-19H,6-7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXWJWWBPIIGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)CC5=CC=C(C=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468384.png)
![4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6468388.png)
![4-(2-fluorophenoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B6468394.png)
![2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B6468400.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468422.png)
![9-(2-methoxyethyl)-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468423.png)
![6-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468429.png)
![1-ethyl-2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468441.png)
![6-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468446.png)
![1-ethyl-2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468449.png)
![6-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6468454.png)
![N-[4-methoxy-3-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide](/img/structure/B6468460.png)
![5-fluoro-6-methyl-2-[5-(quinoxaline-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468469.png)
